molecular formula C9H8BrNO B3037791 (2-Bromo-4-methylphenoxy)acetonitrile CAS No. 60758-92-1

(2-Bromo-4-methylphenoxy)acetonitrile

Cat. No. B3037791
CAS RN: 60758-92-1
M. Wt: 226.07 g/mol
InChI Key: JEEQSGIKVPOAMO-UHFFFAOYSA-N
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Description

“(2-Bromo-4-methylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H8BrNO . It is used in research and development .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . A specific synthetic method for a related compound, 2-bromine-4-methylphenol, involves the paracresol continuous bromination method .


Molecular Structure Analysis

The molecular weight of “(2-Bromo-4-methylphenoxy)acetonitrile” is 226.07 . The molecular structure can be represented as BrC9H8NO .

Scientific Research Applications

Organic Synthesis

Cyanomethylation

(2-Bromo-4-methylphenoxy)acetonitrile: plays a crucial role in cyanomethylation reactions. By acting as a synthon, it contributes to the introduction of cyano groups into various organic molecules. These reactions are valuable for creating functionalized compounds with specific properties .

Synthesis of Tetrasubstituted Olefins

Researchers have explored the use of (2-Bromo-4-methylphenoxy)acetonitrile in the synthesis of tetrasubstituted olefins. These compounds find applications in materials science, pharmaceuticals, and agrochemicals. The compound’s reactivity allows for efficient construction of complex olefinic structures .

Heterocyclic Chemistry

Acetonitrile, including its brominated derivative, is a versatile building block in heterocyclic chemistry. It participates in the synthesis of various heterocycles, such as pyridines, pyrimidines, and imidazoles. These heterocyclic compounds have diverse applications, including drug discovery and materials science .

Amidation Reactions

The compound’s nitrile group enables amidation reactions, where it reacts with amines to form amides. Amidation is a fundamental process in organic chemistry, and (2-Bromo-4-methylphenoxy)acetonitrile contributes to this field .

Availability and Sourcing

For researchers interested in working with (2-Bromo-4-methylphenoxy)acetonitrile , it is available from suppliers such as ChemScene LLC . The compound’s formula is C9H8BrNO, with a molecular weight of 226.07 g/mol . It can be used as a starting material for various synthetic endeavors.

Safety and Hazards

The safety data sheet for a related compound, acetonitrile, indicates that it is toxic if swallowed, causes serious eye irritation, and is harmful if in contact with skin or if inhaled . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEQSGIKVPOAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-methylphenoxy)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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